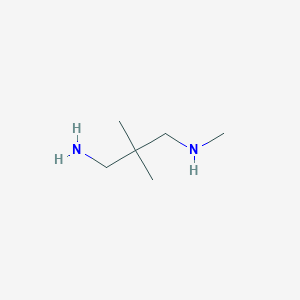![molecular formula C12H20N2 B1342407 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- CAS No. 676473-67-9](/img/structure/B1342407.png)
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is also known by its IUPAC name, N1-(mesitylmethyl)-1,2-ethanediamine . This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an ethane-1,2-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethane-1,2-diamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- can be compared with other similar compounds such as:
- N,N’-bis[(2,4,6-trimethylphenyl)methyl]ethane-1,2-diamine
- N’- (2,4,6-trimethylphenyl)ethane-1,2-diamine
- N,N’-bis (2,6-dimethylphenyl)ethane-1,2-diamine
These compounds share similar structural features but differ in the number and position of the mesityl groups attached to the ethane-1,2-diamine backbone . The unique arrangement of these groups in 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
N'-[(2,4,6-trimethylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-6-10(2)12(11(3)7-9)8-14-5-4-13/h6-7,14H,4-5,8,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIZMDRJLGTLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608591 |
Source


|
| Record name | N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676473-67-9 |
Source


|
| Record name | N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)












![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)
